molecular formula C12H16O B109184 4-Methyl-1-phenylpentan-2-one CAS No. 5349-62-2

4-Methyl-1-phenylpentan-2-one

Cat. No. B109184
CAS RN: 5349-62-2
M. Wt: 176.25 g/mol
InChI Key: DTYGTEGDVPAKDA-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpentan-2-one, also known as benzyl isobutyl ketone or fema 2740, belongs to the class of organic compounds known as benzene and substituted derivatives . It is a volatile flavor and fragrance agent used as a food additive, which gives rise to a woody odor and a sweet/fruity/spicy taste .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1-phenylpentan-2-one is C12H16O . Its molecular weight is 176.2548 . The IUPAC Standard InChI is InChI=1S/C12H16O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Methyl-1-phenylpentan-2-one is a colorless, oily liquid . It has a melting point of -1°C and an estimated boiling point of 255.5°C . Its density is 0.9623 and it has a refractive index of 1.5330 . It is soluble in chloroform .

Scientific Research Applications

  • Photochemistry and Solvent Effects :

    • Klán and Literák (1999) explored the solvent effects on the photoreactivity of 1-phenylpentan-1-one and its derivative, 1-(4-methylphenyl)pentan-1-one. They found that a small structural change, such as the p-methyl substitution, significantly altered the photoreactivity in the presence of weak bases, which has implications for understanding molecular interactions in photochemical processes (Klán & Literák, 1999).
  • Spectroscopic Characterization :

    • Westphal et al. (2012) conducted a study on the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic characterization of designer drugs, including pentedrone, a derivative of 4-Methyl-1-phenylpentan-2-one. This research provides valuable insights into the structural elucidation of such compounds (Westphal et al., 2012).
  • Natural Product Research :

    • In a study by Jiang et al. (2019), two new natural diols were isolated from Streptomyces sp., including a compound structurally related to 4-Methyl-1-phenylpentan-2-one. The research highlighted potential anti-inflammatory effects of these compounds, contributing to the field of natural product drug discovery (Jiang et al., 2019).
  • Catalysis and Synthesis :

    • Research by Zhang et al. (2010) on the synthesis of 1-phenylpentane-1, 4-diones using organophosphorus compounds highlights the application of 4-Methyl-1-phenylpentan-2-one in catalytic processes, demonstrating its importance in organic synthesis (Zhang et al., 2010).
  • Fragrance Material Review :

    • Scognamiglio et al. (2012) reviewed the toxicologic and dermatologic aspects of 2-methyl-4-phenylpentanol, a compound related to 4-Methyl-1-phenylpentan-2-one, as a fragrance ingredient. This study underscores the significance of such compounds in the fragrance industry (Scognamiglio et al., 2012).
  • Chemical Identification :

    • A paper by Methyl Isobutyl Ketone (2009) provides an overview of the chemical properties of 4-Methylpentan-2-one, which is structurally similar to 4-Methyl-1-phenylpentan-2-one. This information is crucial for chemical identification and handling (Methyl Isobutyl Ketone, 2009).
  • Chemical Analysis and Extraction :

    • Singh et al. (1985) developed a method for the spectrophotometric determination of cobalt(II) using an ion-pair extraction into 4-methylpentan-2-one, showcasing an analytical application of a compound similar to 4-Methyl-1-phenylpentan-2-one (Singh et al., 1985).

Safety And Hazards

4-Methyl-1-phenylpentan-2-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause serious eye irritation and drowsiness or dizziness. It is harmful if inhaled and is suspected of causing cancer .

properties

IUPAC Name

4-methyl-1-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYGTEGDVPAKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063805
Record name 2-Pentanone, 4-methyl-1-phenyl-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a sweet, woody, spicy, burnt sugar odour
Record name 4-Methyl-1-phenyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

250.00 to 251.00 °C. @ 760.00 mm Hg
Record name 4-Methyl-1-phenyl-2-pentanone
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Methyl-1-phenyl-2-pentanone
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Record name 4-Methyl-1-phenyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.940-0.949
Record name 4-Methyl-1-phenyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Methyl-1-phenylpentan-2-one

CAS RN

5349-62-2
Record name 4-Methyl-1-phenyl-2-pentanone
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Record name 4-Methyl-1-phenyl-2-pentanone
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Record name Benzyl isobutyl ketone
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Record name 2-Pentanone, 4-methyl-1-phenyl-
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Record name 2-Pentanone, 4-methyl-1-phenyl-
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Record name 4-methyl-1-phenylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.923
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Record name 4-METHYL-1-PHENYL-2-PENTANONE
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Record name 4-Methyl-1-phenyl-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2020 - Wiley Online Library
The EFSA Panel on Food Additives and Flavourings was requested to evaluate 35 flavouring substances attributed to the Flavouring Group Evaluation 69 ( FGE .69), using the …
Number of citations: 14 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2009 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
F Aguilar, HN Autrup, S Barlow, L Castle, R Crebelli… - 2008 - search.proquest.com
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 0 search.proquest.com
P Vitale, FM Perna, MG Perrone, A Scilimati - Tetrahedron: Asymmetry, 2011 - Elsevier
… The reduction of 4-methyl-1-phenylpentan-2-one gave 4-methyl-1-phenyl-2-pentanol 2n with good enantioselectivity (84% ee), although its absolute configuration was not assigned. …
Number of citations: 34 www.sciencedirect.com
YM Loksha, A Ahmed, MA El-Badawi, C Nielsen… - Bioorganic & medicinal …, 2005 - Elsevier
… to afford N-(1-isopropyl-2-oxo-3-phenylpropyl)-2-phenylacetamide, which was not isolated, but hydrolyzed with 6 M hydrochloric acid to furnish 3-amino-4-methyl-1-phenylpentan-2-one …
Number of citations: 35 www.sciencedirect.com
F Aguilar, HN Autrup, S Barlow, L Castle, R Crebelli… - 2008 - scholar.archive.org
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 0 scholar.archive.org
A El-Hamid, M El Bous - Catrina: The International Journal of …, 2019 - journals.ekb.eg
Invasive species Commelina benghalensis L. was investigated for its morphological, anatomical aspects. Ecological studies were carried out to explore the floristic composition of its …
Number of citations: 1 journals.ekb.eg
W Tao, W Zhou, Z Zhou, CM Si, X Sun, BG Wei - Tetrahedron, 2016 - Elsevier
Tubulysin V has been enantioselectively synthesized from the units of dipeptide 23, Tuv and Tup. The features of this synthetic strategy is included three portions, the Tuv fragment 17 …
Number of citations: 20 www.sciencedirect.com
J Gao, S Zhang, Y Zhang - Tetrahedron, 2018 - Elsevier
… Besides the symmetric aromatic ketone, the asymmetric aromatic ketones, such as 4-methyl-1-phenylpentan-2-one, 1,1,1-trifluoro-3-phenylpropan-2-one and 1-([1,1′-biphenyl]-4-yl)…
Number of citations: 4 www.sciencedirect.com
N Kise, S Morimoto - Tetrahedron, 2008 - Elsevier
The intermolecular reductive coupling of aromatic imines with acylimidazoles was effected by electroreduction in the presence of chlorotrimethylsilane and gave α-amino-α-aryl ketones. …
Number of citations: 9 www.sciencedirect.com

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